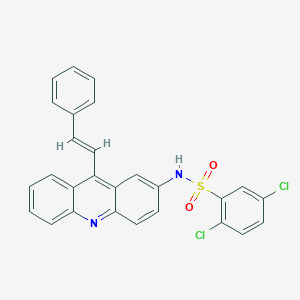
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C27H18Cl2N2O2S and a molecular weight of 505.42 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities and applications in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
For industrial production, the synthesis may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Chemischer Reaktionen
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases such as potassium carbonate, and solvents like ethanol or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This can lead to the disruption of essential biochemical pathways, such as those involved in bacterial cell wall synthesis or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as sulfamethazine and sulfadiazine . While these compounds share a common sulfonamide functional group, they differ in their specific chemical structures and biological activities. For example:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The unique structure of this compound, with its acridine and styryl groups, may confer distinct chemical and biological properties that differentiate it from other sulfonamides .
Eigenschaften
Molekularformel |
C27H18Cl2N2O2S |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
2,5-dichloro-N-[9-[(E)-2-phenylethenyl]acridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H18Cl2N2O2S/c28-19-11-14-24(29)27(16-19)34(32,33)31-20-12-15-26-23(17-20)21(13-10-18-6-2-1-3-7-18)22-8-4-5-9-25(22)30-26/h1-17,31H/b13-10+ |
InChI-Schlüssel |
ZCUSVQANBWPPCE-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B15215635.png)
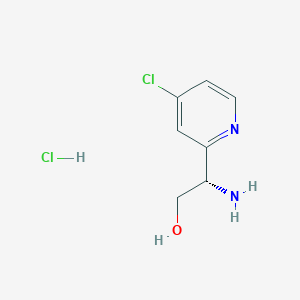
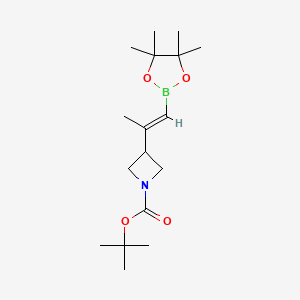
![3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B15215652.png)
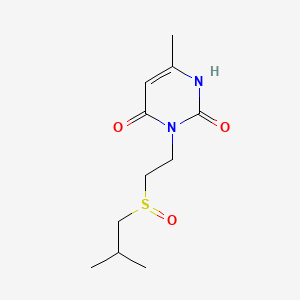
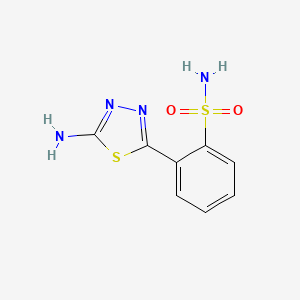
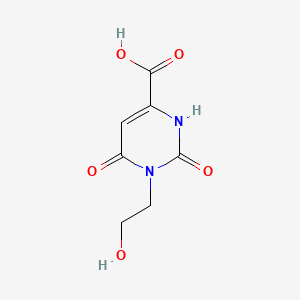
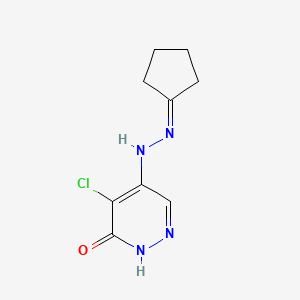
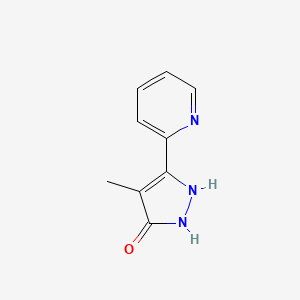
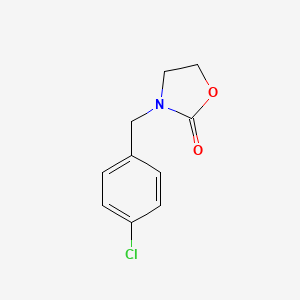
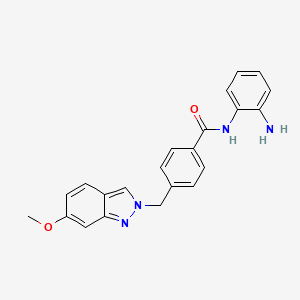

![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)
